![molecular formula C8H6BrNO5 B1349150 Methyl 5-bromo-2-hydroxy-3-nitrobenzoate CAS No. 91983-31-2](/img/structure/B1349150.png)
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Overview
Description
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (MBHNB) is a widely used organic compound that is used in a variety of scientific research applications. It is a brominated nitrobenzoate ester, and is a white, crystalline solid that is soluble in both organic and aqueous solvents. MBHNB has a variety of advantages over other similar compounds, such as its low cost and its relatively low toxicity. It is also relatively easy to synthesize and is stable in both aqueous and organic solvents.
Scientific Research Applications
Chemical Synthesis
“Methyl 5-bromo-2-hydroxy-3-nitrobenzoate” is used in chemical synthesis . It is a solid-crystal compound with a molecular weight of 276.04 . Its properties and safety information are well-documented, making it a reliable compound for use in various chemical reactions .
Enzyme Inhibition
This compound has been studied for its inhibitory effect on α-glucosidase and α-amylase activities . Most of the test compounds exhibited increased inhibitory activity against α-glucosidase compared to the anti-diabetic drug, acarbose . This suggests potential applications in the treatment of type II diabetes mellitus .
Anti-Inflammatory Activity
Certain derivatives of this compound have shown potential anti-inflammatory activity . They have been found to increase the phagocytic ability of Raw-264,7 cells in the presence of lipopolysaccharide (LPS) stimuli . This suggests potential applications in the treatment of inflammatory diseases .
Pharmacokinetics
The key aspects of the pharmacokinetics of these compounds, namely, absorption, distribution, metabolism, and excretion have also been simulated . This information is crucial for understanding how the compound behaves in the body and can inform its potential therapeutic applications .
Molecular Docking
Molecular docking has been performed on the most active derivatives to predict the hypothetical protein–ligand binding modes into the α-glucosidase and α-amylase binding sites . This information can be used to design more effective enzyme inhibitors .
Spectroscopic Characterization
The compound has been characterized using a combination of spectroscopic and single crystal X-ray diffraction techniques . This provides valuable information about its structure and properties, which can inform its potential applications in various fields .
Mechanism of Action
Mode of Action
The mode of action of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate involves a series of chemical reactions. It’s suggested that similar compounds can undergo free radical reactions . In such reactions, a molecule loses an atom, creating a free radical. This free radical can then interact with other molecules, leading to a chain reaction .
Action Environment
The action of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature .
properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVJGAVKLPOPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359558 | |
Record name | methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
CAS RN |
91983-31-2 | |
Record name | methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.